GGTI-2154 Achieves >200-Fold Selectivity for GGTase I Over FTase, in Contrast to FT-Selective Inhibitors Like FTI-2148
GGTI-2154 exhibits high selectivity for GGTase I (IC50 = 21 nM) relative to FTase (IC50 = 5600 nM), representing a >200-fold selectivity window. In contrast, the closely related analog FTI-2148 is highly selective for FTase (IC50 = 1.4 nM) over GGTase I (IC50 = 1700 nM), a >1200-fold selectivity in the opposite direction. [1]
| Evidence Dimension | Selectivity for GGTase I over FTase |
|---|---|
| Target Compound Data | IC50 for GGTase I = 21 nM; IC50 for FTase = 5600 nM |
| Comparator Or Baseline | FTI-2148: IC50 for FTase = 1.4 nM; IC50 for GGTase I = 1700 nM |
| Quantified Difference | GGTI-2154 is >200-fold selective for GGTase I; FTI-2148 is >1200-fold selective for FTase. |
| Conditions | In vitro enzymatic assay using purified enzymes |
Why This Matters
This selectivity profile confirms that GGTI-2154 is the appropriate choice for experiments requiring specific inhibition of geranylgeranylation without confounding off-target effects on farnesylation, a property not shared by FTase inhibitors like FTI-2148.
- [1] Sun J, et al. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine. Cancer Res. 1999;59(19):4919-26. PMID: 10519405. View Source
